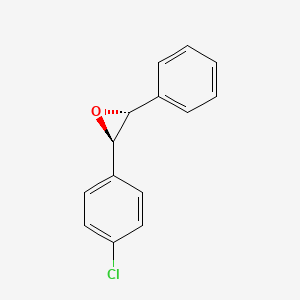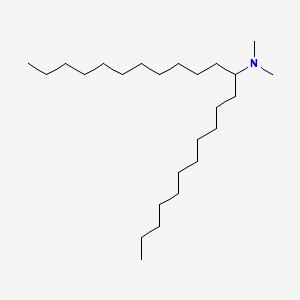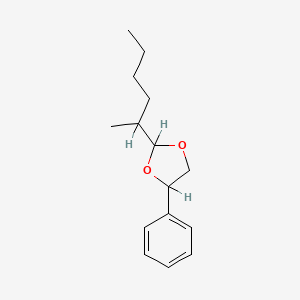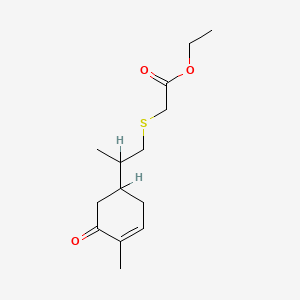
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is an organic compound with a complex structure that includes hydroxyethoxy, methoxyphenyl, and methylenemalonic acid moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid typically involves the reaction of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with malonic acid in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malonic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxyphenyl group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or ketones, while reduction of the methoxyphenyl group can yield alcohols.
科学研究应用
Chemistry
In chemistry, ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme-catalyzed reactions involving malonic acid derivatives. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceutical compounds with desired therapeutic properties.
Industry
In industry, this compound can be used in the production of polymers and other materials. Its functional groups allow for various chemical modifications, making it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of ((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid involves its interaction with specific molecular targets. The hydroxyethoxy and methoxyphenyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The malonic acid moiety can act as a chelating agent, binding to metal ions and affecting their availability in biological systems .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-pyrones: These compounds share the hydroxy and methoxy functional groups and have similar applications in organic synthesis and drug development.
4-Hydroxy-2-quinolones: These compounds also contain hydroxy and methoxy groups and are used in the synthesis of biologically active molecules.
Uniqueness
((4-(2-Hydroxyethoxy)-3-methoxyphenyl)methylene)malonic acid is unique due to its combination of hydroxyethoxy, methoxyphenyl, and methylenemalonic acid moieties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
63754-83-6 |
|---|---|
分子式 |
C13H14O7 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
2-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]propanedioic acid |
InChI |
InChI=1S/C13H14O7/c1-19-11-7-8(2-3-10(11)20-5-4-14)6-9(12(15)16)13(17)18/h2-3,6-7,14H,4-5H2,1H3,(H,15,16)(H,17,18) |
InChI 键 |
GQCJZJRQPUJBML-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=C(C(=O)O)C(=O)O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)



